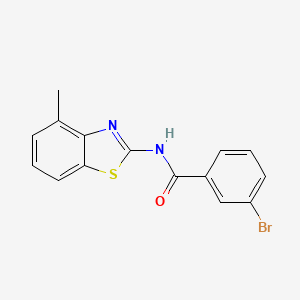

3-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes compounds like “3-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives have been studied extensively. For instance, a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes has been reported .Applications De Recherche Scientifique

Anti-Tubercular Agent Development

Recent studies have highlighted the synthesis of benzothiazole derivatives for their potential use as anti-tubercular compounds. These compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis. The structure-activity relationships and molecular docking studies suggest that these derivatives can be potent inhibitors with enhanced anti-tubercular activity .

Organic Synthesis and Medicinal Chemistry

Benzothiazole derivatives are synthesized through various pathways like diazo-coupling, Knoevenagel condensation, and Biginelli reaction. These methods are crucial in medicinal chemistry for creating bioactive molecules. The derivatives serve as key intermediates in the synthesis of complex organic compounds with potential therapeutic applications .

Pharmacological Research

In pharmacology, benzothiazole derivatives have been identified as antagonists for certain receptors. For instance, compounds similar to 3-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide have been found to possess excellent subtype selectivity and good pharmacokinetic profiles in animal models, indicating their potential as therapeutic agents .

Material Science

Benzothiazole compounds are used in material science for the synthesis of novel materials. Their unique chemical structure allows them to be incorporated into polymers or other materials to impart specific properties such as thermal stability or fluorescence .

Environmental Science

The reactivity of benzothiazole derivatives at the benzylic position makes them suitable for environmental remediation applications. They can be used in the synthesis of compounds that may help in the degradation of pollutants or in the development of sensors for environmental monitoring .

Analytical Chemistry

In analytical chemistry, benzothiazole derivatives are valuable for developing analytical methods. They can act as chromophores or fluorophores in various spectroscopic techniques, aiding in the detection and quantification of substances .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Result of Action

Similar compounds have shown significant biological activities, suggesting that this compound may also have notable effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

3-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2OS/c1-9-4-2-7-12-13(9)17-15(20-12)18-14(19)10-5-3-6-11(16)8-10/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJRCOZCFRSSFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-N'-{[(4-methylphenyl)thio]acetyl}acetohydrazide](/img/structure/B5794550.png)

![3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5794560.png)

![2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5794585.png)

![2-(4-{2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5794590.png)

![2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5794603.png)

![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide](/img/structure/B5794610.png)

![2-{[5-(2-furyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794625.png)

![3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5794651.png)

![2,4-dichloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794656.png)